2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid
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Overview
Description
2-(Ethylsulfanyl)spiro[34]octane-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₂S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid typically involves the reaction of spirocyclic precursors with ethylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced on a smaller scale for research purposes. The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the ethylsulfanyl group can form bonds with various biomolecules, potentially altering their function. The spirocyclic structure may also contribute to the compound’s unique properties by providing a rigid framework that influences its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-(Propylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-(Butylsulfanyl)spiro[3.4]octane-2-carboxylic acid
Uniqueness
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties. The spirocyclic structure also contributes to its uniqueness by providing a stable and rigid framework that can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H18O2S |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-ethylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-2-14-11(9(12)13)7-10(8-11)5-3-4-6-10/h2-8H2,1H3,(H,12,13) |
InChI Key |
QLARLCSMUAIOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CC2(C1)CCCC2)C(=O)O |
Origin of Product |
United States |
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